Cas no 1027356-55-3 (2-Bromo-4-(tert-butyl)-6-nitroaniline)

2-Bromo-4-(tert-butyl)-6-nitroaniline is a halogenated aromatic compound featuring a tert-butyl substituent and a nitro group, making it a versatile intermediate in organic synthesis. The bromine atom at the 2-position enhances reactivity for further functionalization, such as cross-coupling reactions, while the electron-withdrawing nitro group and sterically hindered tert-butyl group influence its electronic and steric properties. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are valuable for constructing complex molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for targeted synthetic applications.
2-Bromo-4-(tert-butyl)-6-nitroaniline structure
1027356-55-3 structure
Product name:2-Bromo-4-(tert-butyl)-6-nitroaniline
CAS No:1027356-55-3
MF:C10H13N2O2Br
Molecular Weight:273.12642
MDL:MFCD11845936
CID:1026067
PubChem ID:50997856

2-Bromo-4-(tert-butyl)-6-nitroaniline 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(tert-butyl)-6-nitroaniline
    • 2-Brom-4-tert-butyl-6-nitro-anilin
    • 2-bromo-4-(1,1-dimethylethyl)-6-nitroaniline
    • 2-bromo-4-tert-butyl-6-nitro-aniline
    • 2-Bromo-6-nitro-4-tert-butylaniline
    • 5-Brom-3-nitro-4-amino-1-tert.-butyl-benzol
    • AK-76656
    • ANW-46447
    • CTK8B4830
    • SureCN1530696
    • 2-Bromo-4-tert-butyl-6-nitro-phenylamine
    • DTXSID80679218
    • HLULCDGWDGAVKY-UHFFFAOYSA-N
    • A896715
    • 2-bromo-4-tert-butyl-6-nitroaniline
    • AKOS015998614
    • AT35718
    • FS-4392
    • MFCD11845936
    • CS-0325447
    • Benzenamine, 2-bromo-4-(1,1-dimethylethyl)-6-nitro-
    • SB30256
    • SCHEMBL1530696
    • 1027356-55-3
    • MDL: MFCD11845936
    • インチ: InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3
    • InChIKey: HLULCDGWDGAVKY-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])N)Br

計算された属性

  • 精确分子量: 272.01604g/mol
  • 同位素质量: 272.01604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 71.8Ų

2-Bromo-4-(tert-butyl)-6-nitroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1078-100mg
2-Bromo-4-tert-butyl-6-nitro-phenylamine
1027356-55-3 97%
100mg
¥3672.45 2025-01-22
abcr
AB465231-1 g
2-Bromo-4-tert-butyl-6-nitro-phenylamine; .
1027356-55-3
1g
€164.50 2023-07-18
Fluorochem
037551-25g
2-Bromo-6-nitro-4-tert-butylaniline
1027356-55-3 98%
25g
£760.00 2022-03-01
Fluorochem
037551-100g
2-Bromo-6-nitro-4-tert-butylaniline
1027356-55-3 98%
100g
£2274.00 2022-03-01
Oakwood
037551-250mg
2-Bromo-6-nitro-4-tert-butylaniline
1027356-55-3 98%
250mg
$45.00 2024-07-19
abcr
AB465231-5 g
2-Bromo-4-tert-butyl-6-nitro-phenylamine; .
1027356-55-3
5g
€427.50 2023-07-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1078-5g
2-Bromo-4-tert-butyl-6-nitro-phenylamine
1027356-55-3 97%
5g
49864.89CNY 2021-05-08
Fluorochem
037551-5g
2-Bromo-6-nitro-4-tert-butylaniline
1027356-55-3 98%
5g
£254.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1078-500mg
2-Bromo-4-tert-butyl-6-nitro-phenylamine
1027356-55-3 97%
500mg
¥7344.91 2025-01-22
abcr
AB465231-5g
2-Bromo-4-tert-butyl-6-nitro-phenylamine; .
1027356-55-3
5g
€501.00 2025-02-18

2-Bromo-4-(tert-butyl)-6-nitroaniline 関連文献

2-Bromo-4-(tert-butyl)-6-nitroanilineに関する追加情報

Recent Advances in the Study of 2-Bromo-4-(tert-butyl)-6-nitroaniline (CAS: 1027356-55-3) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Bromo-4-(tert-butyl)-6-nitroaniline (CAS: 1027356-55-3) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-nitroaniline structure, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have explored its utility in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions, which are pivotal in medicinal chemistry.

One of the key areas of interest is the role of 2-Bromo-4-(tert-butyl)-6-nitroaniline in the synthesis of small-molecule inhibitors targeting specific enzymes or signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of kinase inhibitors, which are critical in cancer therapy. The study highlighted the compound's ability to undergo selective functionalization, enabling the creation of derivatives with enhanced binding affinity and selectivity for target proteins.

In addition to its applications in drug discovery, 2-Bromo-4-(tert-butyl)-6-nitroaniline has also been investigated for its potential in agrochemical research. A recent report in the Journal of Agricultural and Food Chemistry detailed its incorporation into the synthesis of novel herbicides with improved efficacy and environmental safety profiles. The study emphasized the compound's stability under various environmental conditions, making it a promising candidate for sustainable agrochemical development.

Another notable advancement is the use of this compound in the field of chemical biology, where it has been employed as a probe to study protein-ligand interactions. Researchers have utilized its bromo and nitro functional groups to introduce fluorescent or affinity tags, facilitating the visualization and isolation of target proteins in complex biological systems. This approach has been particularly valuable in understanding the mechanisms of action of potential drug candidates.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2-Bromo-4-(tert-butyl)-6-nitroaniline. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. For example, a 2024 study in Organic Process Research & Development proposed a novel catalytic system that significantly enhances the efficiency of its synthesis, addressing previous limitations in scalability.

In conclusion, 2-Bromo-4-(tert-butyl)-6-nitroaniline (CAS: 1027356-55-3) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to agrochemical development. Continued research into its synthetic pathways and functionalization strategies is expected to further expand its utility and impact in these fields. Future studies may explore its potential in emerging areas such as targeted drug delivery and personalized medicine, leveraging its unique chemical properties for innovative therapeutic solutions.

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Amadis Chemical Company Limited
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